(3R)-1-[4-nitro-3-(propan-2-yloxy)phenyl]piperidin-3-amine - 1462951-27-4

(3R)-1-[4-nitro-3-(propan-2-yloxy)phenyl]piperidin-3-amine

Catalog Number: EVT-1695799
CAS Number: 1462951-27-4
Molecular Formula: C14H21N3O3
Molecular Weight: 279.33 g/mol
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

(3R,4R)-N-PG-4-methyl-3-nitro-3,4-dihydropyridine

Compound Description: This compound serves as a crucial intermediate in the synthesis of (3R, 4R)-N-PG-4- methyl-piperidine-3-amine, as detailed in the paper titled "One kind of method -n-pg-4- methyl-3-methylamino-piperidin synthesis (3r, 4r)". [] The abbreviation "PG" represents an amino protecting group, which is essential for the synthetic strategy.

Relevance: This compound shares a similar core structure with (3R)-1-[4-nitro-3-(propan-2-yloxy)phenyl]piperidin-3-amine. Both contain a piperidine ring, although in different oxidation states and with varying substituents. Additionally, both possess a nitro group, highlighting a shared chemical functionality. []

(3R, 4R)-N-PG-3-amino-4-methylpiperidine

Compound Description: This compound is the target molecule synthesized in the paper "One kind of method -n-pg-4- methyl-3-methylamino-piperidin synthesis (3r, 4r)". [] It is derived from (3R,4R)-N-PG-4-methyl-3-nitro-3,4-dihydropyridine through a catalytic hydrogenation step.

Relevance: This compound exhibits significant structural similarity to (3R)-1-[4-nitro-3-(propan-2-yloxy)phenyl]piperidin-3-amine. Both molecules feature a (3R)-piperidin-3-amine core. [] The primary difference lies in the substitution pattern on the piperidine ring and the presence of the 4-nitro-3-(propan-2-yloxy)phenyl group in the target compound.

(3R)-7-hydroxy-N-[(1S)-1-[(3R,4R)-4-(3-hydroxyphenyl)-3,4-dimethyl-1-piperidinyl]methyl}-(2-methylpropyl]-2-methyl-1,2,3,4-tetrahydro-3-isoquinolinecarboxamide (RTI-5989-97)

Compound Description: RTI-5989-97 is a potent and selective κ-opioid receptor antagonist with a long duration of action. [] It has been investigated for its potential therapeutic effects in pain, stress, anxiety, and depression. The research paper "Duration of Action of a Broad Range of Selective κ-Opioid Receptor Antagonists Is Positively Correlated with c-Jun N-Terminal Kinase-1 Activation" delves into its pharmacological profile. []

Relevance: Both RTI-5989-97 and (3R)-1-[4-nitro-3-(propan-2-yloxy)phenyl]piperidin-3-amine share a substituted piperidine ring as a central structural motif. [] This commonality suggests potential similarities in their binding affinities and pharmacological activities.

(3R)-7-hydroxy-N-[(1S)-1-[(3R,4R)-4-(3-hydroxyphenyl)-3,4-dimethyl-1-piperidinyl]methyl}-(2-methylbutyl]-1,2,3,4-tetrahydro-3-isoquinolinecarboxamide (RTI-5989-194)

Compound Description: RTI-5989-194 belongs to the class of selective κ-opioid receptor antagonists and is known for its extended duration of action. [] Similar to RTI-5989-97, it has been explored for its potential in treating conditions like pain, stress, anxiety, and depression. The study titled "Duration of Action of a Broad Range of Selective κ-Opioid Receptor Antagonists Is Positively Correlated with c-Jun N-Terminal Kinase-1 Activation" provides insights into its pharmacological properties, including its activation of c-Jun N-terminal kinase (JNK) 1. []

Relevance: RTI-5989-194 and (3R)-1-[4-nitro-3-(propan-2-yloxy)phenyl]piperidin-3-amine share a substituted piperidine ring as a key structural element. [] This shared motif suggests potential overlaps in their pharmacological profiles and highlights their relevance within the context of κ-opioid receptor modulation.

(3R)-7-hydroxy-N-[(1S)-1-{[(3R,4R)-4-(3-methoxyphenyl)-3,4-dimethyl-1-piperidinyl]methyl}-2-methylpropyl]-1,2,3,4-tetrahydroisoquinoline-3-carboxamide (RTI-5989-241)

Compound Description: RTI-5989-241 is a selective κ-opioid receptor antagonist known for its long duration of action, similar to RTI-5989-97 and RTI-5989-194. [] Its potential as a therapeutic agent for pain, stress, anxiety, and depression has been investigated. Notably, research has linked its long-lasting antagonism to the activation of c-Jun N-terminal kinase (JNK) 1, as detailed in the study "Duration of Action of a Broad Range of Selective κ-Opioid Receptor Antagonists Is Positively Correlated with c-Jun N-Terminal Kinase-1 Activation". []

Relevance: Structurally, RTI-5989-241 bears a close resemblance to (3R)-1-[4-nitro-3-(propan-2-yloxy)phenyl]piperidin-3-amine, with both compounds sharing a substituted piperidine ring. [] This structural similarity underscores their potential for interacting with similar biological targets and exhibiting related pharmacological effects, particularly within the realm of κ-opioid receptor modulation.

2-fluoro-4-methanesulfonyl-phenyl)-{6-[4-(3-isopropyl-[1,2,4]oxadiazol-5-yl)-piperidin-1-yl]-5-nitro-pyrimidin-4-yl}-amine (8g, AR231453)

Compound Description: AR231453 represents a significant breakthrough as the first reported potent and orally efficacious agonist of the orphan G-protein coupled receptor 119 (GPR119). [] This receptor, primarily found in pancreatic beta-cells and incretin-releasing cells in the gastrointestinal tract, plays a crucial role in glucose homeostasis. AR231453's ability to increase cAMP levels in these cells, mimicking the effects of incretins, makes it a promising candidate for treating diabetes.

Relevance: Although structurally distinct from (3R)-1-[4-nitro-3-(propan-2-yloxy)phenyl]piperidin-3-amine, AR231453 shares a commonality in targeting specific G protein-coupled receptors. [, ] This shared mechanism of action, despite their structural differences, highlights the potential for diverse chemical scaffolds to modulate similar biological pathways. Understanding the structure-activity relationships of compounds like AR231453 and (3R)-1-[4-nitro-3-(propan-2-yloxy)phenyl]piperidin-3-amine is crucial for developing novel therapeutics targeting GPCRs.

(R)-1-methoxy-3-[(3S,4R,5R)-4-[4-[3-(2-methoxy-benzyloxy)-propoxy]-phenyl]-5-(4-methoxy-naphthalen-2-ylmethoxy)-piperidin-3-yloxy]-propan-2-ol (Ro-XI)

Compound Description: Ro-XI is a novel piperidine-based renin inhibitor characterized by low solubility at pH 7 and high lipophilicity. [] Its oral bioavailability is limited, potentially due to factors like extensive gut and/or hepatic metabolism and efflux by intestinal transporters like p-glycoprotein.

Relevance: Ro-XI and (3R)-1-[4-nitro-3-(propan-2-yloxy)phenyl]piperidin-3-amine share a common structural element: the piperidine ring. [] While their substituents and overall structures differ, this shared feature suggests potential similarities in their physicochemical properties and potential interactions with biological systems, particularly those involving piperidine-containing molecules.

Properties

CAS Number

1462951-27-4

Product Name

(3R)-1-[4-nitro-3-(propan-2-yloxy)phenyl]piperidin-3-amine

IUPAC Name

(3R)-1-(4-nitro-3-propan-2-yloxyphenyl)piperidin-3-amine

Molecular Formula

C14H21N3O3

Molecular Weight

279.33 g/mol

InChI

InChI=1S/C14H21N3O3/c1-10(2)20-14-8-12(5-6-13(14)17(18)19)16-7-3-4-11(15)9-16/h5-6,8,10-11H,3-4,7,9,15H2,1-2H3/t11-/m1/s1

InChI Key

IZGBNUQKVBFOKZ-LLVKDONJSA-N

SMILES

CC(C)OC1=C(C=CC(=C1)N2CCCC(C2)N)[N+](=O)[O-]

Canonical SMILES

CC(C)OC1=C(C=CC(=C1)N2CCCC(C2)N)[N+](=O)[O-]

Isomeric SMILES

CC(C)OC1=C(C=CC(=C1)N2CCC[C@H](C2)N)[N+](=O)[O-]

Product FAQ

Q1: How Can I Obtain a Quote for a Product I'm Interested In?
  • To receive a quotation, send us an inquiry about the desired product.
  • The quote will cover pack size options, pricing, and availability details.
  • If applicable, estimated lead times for custom synthesis or sourcing will be provided.
  • Quotations are valid for 30 days, unless specified otherwise.
Q2: What Are the Payment Terms for Ordering Products?
  • New customers generally require full prepayment.
  • NET 30 payment terms can be arranged for customers with established credit.
  • Contact our customer service to set up a credit account for NET 30 terms.
  • We accept purchase orders (POs) from universities, research institutions, and government agencies.
Q3: Which Payment Methods Are Accepted?
  • Preferred methods include bank transfers (ACH/wire) and credit cards.
  • Request a proforma invoice for bank transfer details.
  • For credit card payments, ask sales representatives for a secure payment link.
  • Checks aren't accepted as prepayment, but they can be used for post-payment on NET 30 orders.
Q4: How Do I Place and Confirm an Order?
  • Orders are confirmed upon receiving official order requests.
  • Provide full prepayment or submit purchase orders for credit account customers.
  • Send purchase orders to sales@EVITACHEM.com.
  • A confirmation email with estimated shipping date follows processing.
Q5: What's the Shipping and Delivery Process Like?
  • Our standard shipping partner is FedEx (Standard Overnight, 2Day, FedEx International Priority), unless otherwise agreed.
  • You can use your FedEx account; specify this on the purchase order or inform customer service.
  • Customers are responsible for customs duties and taxes on international shipments.
Q6: How Can I Get Assistance During the Ordering Process?
  • Reach out to our customer service representatives at sales@EVITACHEM.com.
  • For ongoing order updates or questions, continue using the same email.
  • Remember, we're here to help! Feel free to contact us for any queries or further assistance.

Quick Inquiry

 Note: Kindly utilize formal channels such as professional, corporate, academic emails, etc., for inquiries. The use of personal email for inquiries is not advised.